molecular formula C13H10Br4N2 B14719520 Benzenamine, 4,4'-methylenebis[2,6-dibromo-

Benzenamine, 4,4'-methylenebis[2,6-dibromo-

Cat. No.: B14719520
M. Wt: 513.8 g/mol
InChI Key: MNTMJNPPGNMEME-UHFFFAOYSA-N
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Description

These compounds share a bis(aniline) core linked by a methylene bridge, with substituents influencing their physicochemical properties, reactivity, and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzenamine, 4,4’-methylenebis[2,6-dibromo- typically involves the reaction of 2,6-dibromoaniline with formaldehyde under acidic conditions. The reaction proceeds through a condensation mechanism, forming the methylene bridge between the two aniline units.

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up by using continuous flow reactors, which allow for better control over reaction conditions and higher yields. The process involves the same basic reaction but optimized for large-scale production.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: Benzenamine, 4,4’-methylenebis[2,6-dibromo- can undergo oxidation reactions, leading to the formation of quinone derivatives.

    Reduction: The compound can be reduced to form the corresponding amine derivatives.

    Substitution: It can participate in nucleophilic substitution reactions, where the bromine atoms are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are typically used.

    Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be used under basic conditions.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted aniline derivatives depending on the nucleophile used.

Scientific Research Applications

Benzenamine, 4,4’-methylenebis[2,6-dibromo- has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Employed in the study of enzyme inhibition and protein interactions.

    Medicine: Investigated for its potential use in drug development, particularly in the design of anti-cancer agents.

    Industry: Utilized in the production of dyes, pigments, and polymers.

Mechanism of Action

The mechanism by which Benzenamine, 4,4’-methylenebis[2,6-dibromo- exerts its effects involves the interaction with specific molecular targets, such as enzymes or receptors. The bromine atoms enhance the compound’s ability to form strong interactions with these targets, leading to inhibition or activation of biological pathways.

Comparison with Similar Compounds

The following table compares key structural analogs of 4,4'-methylenebis(aniline) derivatives, emphasizing substituent effects:

Compound Name (CAS) Substituents Molecular Formula Molecular Weight Key Applications Hazards/Regulatory Notes References
4,4'-Methylenebis(2-chloroaniline)
(CAS 101-14-4)
2-Cl, 2'-Cl C₁₃H₁₂Cl₂N₂ 267.16 Curing agent for polyurethanes, epoxy resins Carcinogen (OSHA-regulated)
4,4'-Methylenebis(2,6-diisopropylaniline)
(M-DIPA; CAS 19900-69-7)
2,6-(iPr)₂ C₂₅H₃₈N₂ 366.58 Epoxy curing agent for chemical-resistant coatings Low moisture sensitivity, high thermal stability
4,4'-Methylenebis(N,N-dimethylbenzenamine)
(Michler’s Base; CAS 101-61-1)
N,N-(CH₃)₂ C₁₇H₂₂N₂ 254.37 Dye manufacturing, analytical reagent for Lead Suspected carcinogen, hazardous
4,4'-Methylenebis(2-ethylbenzenamine)
(CAS 19900-65-3)
2-Et, 2'-Et C₁₇H₂₂N₂ 254.37 Polymer curing agent, adhesives Limited toxicity data
4,4'-Methylenebis[2,6-dimethylaniline]
(CAS 73924-07-9)
2,6-(CH₃)₂ C₁₇H₂₂N₂ 254.37 High-performance resins, composites Used in aerospace materials

Substituent Effects on Properties

Electron-Withdrawing Groups (e.g., Chloro)

  • Reactivity : Chlorine substituents (as in CAS 101-14-4) increase electrophilicity, enhancing curing kinetics in epoxy systems .
  • Toxicity: Chlorinated analogs are associated with carcinogenicity, requiring strict occupational exposure limits (e.g., MBOCA: TWA 0.003 mg/m³) .

Bulky Alkyl Groups (e.g., Isopropyl, Ethyl)

  • Thermal Stability : M-DIPA (2,6-diisopropyl) exhibits high glass transition temperatures (Tg) and hydrolytic stability due to steric hindrance, making it ideal for coatings exposed to harsh environments .
  • Mechanical Properties : Ethyl and dimethyl substituents improve flexibility and elongation in cured polymers while maintaining high modulus .

N-Alkylation (e.g., N,N-Dimethyl)

  • Solubility : Michler’s Base (N,N-dimethyl) demonstrates improved solubility in organic solvents, facilitating its use in dye synthesis .
  • Hazard Profile : N-Alkylation reduces acute toxicity compared to primary amines but introduces concerns about chronic exposure .

Research Findings

  • Curing Behavior : Kinetic studies of epoxy systems (e.g., DGEBA with MCDEA/MDEA) reveal that substituents significantly influence conductivity (σ) and Tg. Bulky groups delay vitrification, enabling controlled network formation .
  • Structure-Property Relationships : Linear correlations between log σ and Tg highlight the role of substituents in dielectric properties, critical for electronics applications .

Biological Activity

Benzenamine, 4,4'-methylenebis[2,6-dibromo-] (commonly referred to as dibromoaniline) is an aromatic amine that has garnered attention due to its significant biological activity. This compound is structurally characterized by the presence of two dibromobenzenamine moieties linked by a methylene bridge. Its biological implications are primarily associated with its potential toxicity and mutagenicity, as well as its interactions with various biological systems.

  • Chemical Formula : C13H12Br4N2
  • Molecular Weight : 405.96 g/mol
  • CAS Number : 101-14-4

Mechanisms of Biological Activity

  • DNA Interaction :
    Benzenamine, 4,4'-methylenebis[2,6-dibromo-] has been shown to interact with DNA, forming adducts that can lead to mutagenic effects. This interaction is facilitated through metabolic activation processes involving cytochrome P450 enzymes which convert the compound into reactive intermediates capable of binding to DNA .
  • Toxicity Studies :
    • In animal studies, significant toxicity has been observed. For instance, repeated doses in rats resulted in changes in organ weights and histopathological abnormalities in the liver and kidneys at high doses (50 mg/kg/day) .
    • The compound has also been linked to multi-organ tumors in laboratory animals, including liver and mammary gland cancers .
  • Metabolic Activation :
    The metabolism of this compound involves several pathways including N-acetylation and N-hydroxylation. These processes lead to the formation of highly reactive metabolites that can interact with cellular macromolecules, contributing to its biological activity .

Case Study 1: Toxicological Assessment

A comprehensive assessment was conducted on the toxicological effects of dibromoaniline in male and female Sprague-Dawley rats over a period of 42 days. The study found dose-dependent increases in liver enzymes indicative of hepatotoxicity and histopathological changes such as fatty degeneration and necrosis at higher doses (≥10 mg/kg) .

Case Study 2: Carcinogenicity

In a long-term exposure study (up to 16 months), both male and female rats exhibited a significantly increased incidence of hepatocellular adenoma and carcinoma. Additionally, there were observed cases of Zymbal gland carcinoma in males and mammary gland adenocarcinoma across both sexes .

Biological Activity Summary Table

Biological Activity Observations
DNA Adduct Formation Confirmed in rat liver and human urothelial cells
Toxicity Organ weight changes; liver and kidney damage
Carcinogenic Potential Multi-organ tumors observed in long-term studies
Metabolic Pathways N-acetylation, N-hydroxylation leading to reactive metabolites

Properties

Molecular Formula

C13H10Br4N2

Molecular Weight

513.8 g/mol

IUPAC Name

4-[(4-amino-3,5-dibromophenyl)methyl]-2,6-dibromoaniline

InChI

InChI=1S/C13H10Br4N2/c14-8-2-6(3-9(15)12(8)18)1-7-4-10(16)13(19)11(17)5-7/h2-5H,1,18-19H2

InChI Key

MNTMJNPPGNMEME-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C(=C1Br)N)Br)CC2=CC(=C(C(=C2)Br)N)Br

Origin of Product

United States

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